4-(Naphthalen-1-ylmethyl)piperidine
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Overview
Description
4-(Naphthalen-1-ylmethyl)piperidine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It consists of a piperidine ring substituted with a naphthalen-1-ylmethyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of naphthalen-1-ylmethanol with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalen-1-ylmethyl group to a naphthalen-1-ylmethyl alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Naphthalen-1-ylmethyl alcohol.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Naphthalene: An aromatic hydrocarbon with two fused benzene rings, used in the synthesis of various organic compounds.
Naphthalen-1-ylmethylamine: A compound similar to 4-(Naphthalen-1-ylmethyl)piperidine but with an amine group instead of a piperidine ring.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a naphthalen-1-ylmethyl group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-2-7-16-14(4-1)5-3-6-15(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
InChI Key |
IOOLURNWQUNWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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